molecular formula C27H40O11 B570182 Tetrahydrocortisone 3-Glucuronide CAS No. 26312-91-4

Tetrahydrocortisone 3-Glucuronide

Cat. No.: B570182
CAS No.: 26312-91-4
M. Wt: 540.606
InChI Key: QUOCEDQXFGCYTL-WPIYVXEUSA-N
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Description

Tetrahydrocortisone 3-Glucuronide is a glucuronide conjugate of tetrahydrocortisone, a metabolite of cortisone. This compound is significant in the study of steroid metabolism and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Tetrahydrocortisone 3-Glucuronide has several scientific research applications:

Safety and Hazards

The safety data sheet for Tetrahydrocortisone 3-Glucuronide was not found in the search results. For detailed safety and hazard information, it is recommended to refer to the product’s Safety Data Sheet (SDS) .

Future Directions

The future directions for Tetrahydrocortisone 3-Glucuronide research could involve further optimization of the synthesis process to increase yield and reduce the number of steps . Additionally, more research could be conducted to understand its mechanism of action and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrocortisone 3-Glucuronide typically begins with cortisone acetate as the starting material. The key step involves the reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate using lithium tri-tert-butoxyaluminum hydride, resulting in 3α-5β-tetrahydrocortisone acetate. This intermediate is then subjected to glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor, cadmium carbonate as the promoter, and 4Å molecular sieves as the dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocortisone 3-Glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the glucuronide moiety or the steroid backbone.

    Substitution: Substitution reactions can occur at various positions on the steroid nucleus or the glucuronide group.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated metabolites, while reduction can yield various reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetrahydrocortisone 3-Glucuronide include:

  • Tetrahydrocortisone
  • Tetrahydrocortisol
  • Allotetrahydrocortisone
  • Allotetrahydrocortisol
  • 5β-Dihydrocortisol
  • 5α-Dihydrocortisol
  • Cortisone
  • Prednisolone

Uniqueness

This compound is unique due to its specific glucuronide conjugation, which influences its metabolic stability and excretion profile. This makes it a valuable compound for studying the metabolism and pharmacokinetics of glucocorticoids .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCEDQXFGCYTL-WPIYVXEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26312-91-4
Record name Tetrahydrocortisone 3-(β-D-glucuronide)
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